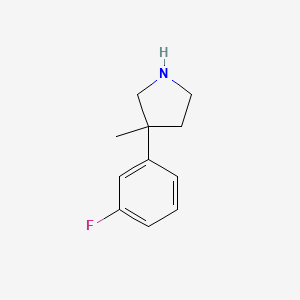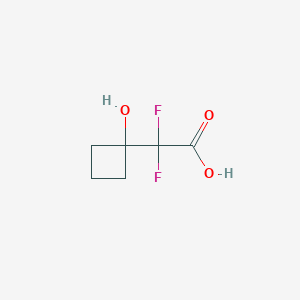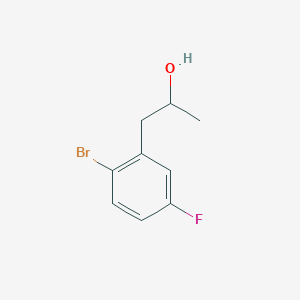![molecular formula C14H19IN6O2 B1443548 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1422827-96-0](/img/structure/B1443548.png)
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines, including “®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate”, is characterized by a fused pyrazole and pyrimidine ring . The specific structural details of this compound are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Intermediate Use
- Synthesis of mTOR Targeted PROTAC Molecule : This compound is pivotal in the synthesis route as an intermediate for creating target molecules like mTOR targeted PROTAC molecule PRO1. The synthesis involves a palladium-catalyzed Suzuki reaction, demonstrating high yields and efficiency (Qi Zhang et al., 2022).
Biological Activity and Pharmaceutical Applications
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, show A1 adenosine receptor affinity. This is significant in medicinal chemistry, particularly in the development of compounds targeting these receptors (F. Harden et al., 1991).
- Anticancer and Radioprotective Activities : Variants of this compound have shown in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity, making them potential candidates for cancer treatment and radioprotection (M. Ghorab et al., 2009).
- Acetylcholinesterase and Carbonic Anhydrase Inhibition : Derivatives of this compound have been studied for their ability to inhibit acetylcholinesterase and human carbonic anhydrase, which are important targets in neurodegenerative diseases and glaucoma, respectively (Busra O Aydin et al., 2021).
Chemical Reactivity and Synthesis Studies
- Diazotization and Formylation : Research on derivatives of this compound includes the study of their reactivity towards diazotization and formylation, which is crucial in the development of various synthetic routes and novel compounds (L. Mironovich et al., 2014).
- Catalyzed Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones : The compound plays a role in catalyzed synthesis processes, demonstrating the versatility of its derivatives in facilitating efficient chemical reactions (N. Tavakoli-Hoseini et al., 2011).
Miscellaneous Applications
- Psoriasis Treatment : Derivatives of this compound have been identified as potent inhibitors in psoriasis treatment, showing significant activity in psoriatic animal models. This highlights the potential of these derivatives in dermatological therapeutics (Guo-Bo Li et al., 2016).
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYWVBZUOVEAW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

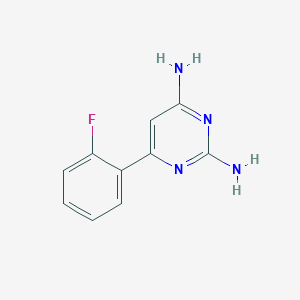
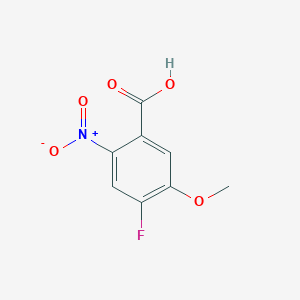

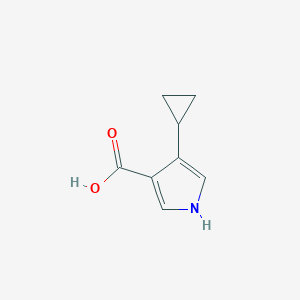
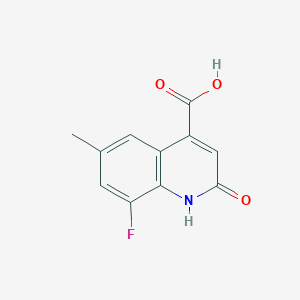

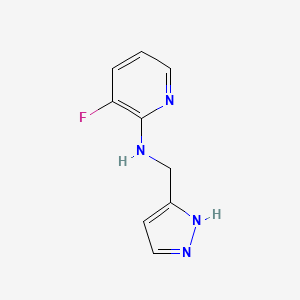
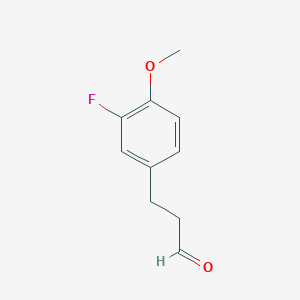
![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
